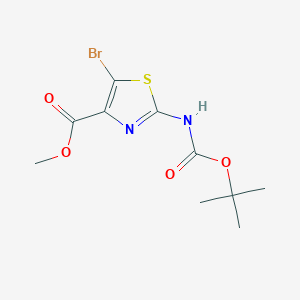

Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate

Description

Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate (CAS: 914349-71-6) is a brominated thiazole derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 2, a bromine substituent at position 5, and a methyl ester at position 4 of the thiazole ring. Its molecular formula is C₁₀H₁₃BrN₂O₄S, with a molecular weight of 337.19 g/mol.

Properties

IUPAC Name |

methyl 5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O4S/c1-10(2,3)17-9(15)13-8-12-5(6(11)18-8)7(14)16-4/h1-4H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOGHUPVVLMNNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=C(S1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661729 | |

| Record name | Methyl 5-bromo-2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-71-6 | |

| Record name | Methyl 5-bromo-2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiazole Core Formation

The thiazole ring is typically constructed starting from amino acid derivatives or amides that are converted into thioamides, which then cyclize to form the thiazole ring. A representative method involves:

- Starting with Boc-protected amino acids or amides.

- Conversion to thioamides using reagents such as Lawesson’s reagent or phosphorus pentasulfide.

- Cyclization under controlled conditions to form the thiazole ring.

A notable improvement in this step is the use of calcium carbonate to neutralize in situ generated hydrobromic acid during bromination, which simplifies purification and improves yields compared to previous multi-step methods. However, this method may cause partial racemization at the chiral center, as indicated by changes in optical rotation values in related compounds.

Bromination at the 5-Position

Selective bromination at the 5-position of the thiazole ring is achieved by treating the thiazole intermediate with brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under mild conditions. The presence of calcium carbonate during this step helps to neutralize hydrobromic acid formed, improving reaction efficiency and product purity.

Boc Protection of the Amino Group

The amino group on the 2-position of the thiazole ring is protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. This step is critical to prevent undesired side reactions during subsequent transformations and to enhance the compound’s stability.

Methyl Ester Formation

The carboxylic acid group at the 4-position is esterified to the methyl ester by treatment with methanol in the presence of acid catalysts such as sulfuric acid or by using methylating agents like diazomethane or methyl iodide under basic conditions. This esterification step ensures the compound’s solubility and reactivity in further synthetic applications.

Representative Reaction Scheme

| Step | Reactants/Intermediates | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Boc-protected amino acid or amide | Thionation reagent (Lawesson’s reagent, P4S10) | Formation of thioamide intermediate |

| 2 | Thioamide intermediate | Cyclization conditions (heat, base) | Formation of Boc-protected thiazole ring |

| 3 | Boc-protected thiazole | Brominating agent (NBS), CaCO3 | Selective bromination at 5-position |

| 4 | 5-bromo Boc-thiazole carboxylic acid | Methanol, acid catalyst or methylating agent | Formation of methyl ester |

Research Findings and Optimization

- The use of calcium carbonate during bromination neutralizes hydrobromic acid, improving yields and simplifying purification compared to earlier three-step methods.

- Partial racemization at the chiral center can occur with this method, which should be considered when stereochemical purity is critical.

- Boc protection is efficiently achieved under mild conditions, preserving the integrity of the thiazole ring and bromine substituent.

- Esterification to the methyl ester is straightforward and yields a compound suitable for further synthetic elaboration in medicinal chemistry.

Physicochemical Data Summary

| Property | Data |

|---|---|

| Molecular Formula | C10H13BrN2O4S |

| Molecular Weight | 337.19 g/mol |

| IUPAC Name | methyl 5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate |

| CAS Number | 914349-71-6 |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in a different thiazole derivative.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, reduced thiazole compounds, and deprotected amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate exhibit significant antimicrobial properties. The thiazole moiety is known for its ability to interact with biological targets, making it a candidate for the development of new antibiotics or antifungal agents. Studies have shown that derivatives of thiazoles can inhibit the growth of various pathogens, including bacteria and fungi, which is crucial in addressing antibiotic resistance issues in modern medicine .

Anticancer Potential

There is ongoing research into the anticancer properties of thiazole derivatives. Compounds that incorporate similar functional groups have been evaluated for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound could serve as a lead compound for developing novel anticancer therapies by modifying its structure to enhance efficacy and selectivity against tumor cells .

Agrochemical Applications

Pesticide Development

The compound's structure allows it to be explored as a potential pesticide or herbicide. Thiazole derivatives are known to exhibit herbicidal activity, and modifications to the methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole framework could lead to the development of new agrochemicals that target specific weeds or pests while minimizing environmental impact .

Insecticidal Properties

Research into the insecticidal properties of thiazoles has shown promise, with several derivatives demonstrating effectiveness against agricultural pests. The introduction of bromine and tert-butoxycarbonyl groups may enhance the bioactivity of these compounds, making them suitable candidates for further exploration in pest management strategies .

Synthetic Applications

Building Block in Organic Synthesis

this compound serves as an important synthetic intermediate in the preparation of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to utilize it in multi-step synthesis processes, facilitating the creation of diverse chemical entities for pharmaceutical and industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate involves its interaction with biological molecules through its thiazole ring. The compound can bind to specific enzymes or receptors, modulating their activity. The bromine atom and Boc-protected amine group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Key Properties :

- Purity : 97% (batch-dependent) .

- Storage : 2–8°C under nitrogen .

- Safety : Classified with hazard codes H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .

- Applications : Primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents.

Comparison with Similar Compounds

The compound is structurally analogous to several thiazole derivatives, differing in substituent positions, ester groups, and functional moieties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Impact on Reactivity :

- The 5-bromo substituent in the target compound enhances electrophilicity at position 5, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) . In contrast, tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate positions bromine at position 4, altering regioselectivity in substitutions .

- Ester Groups : Ethyl esters (e.g., CAS 1279863-32-9) exhibit higher lipophilicity than methyl esters, influencing solubility and metabolic stability in drug design .

Functional Group Variations: The Boc-protected amino group is critical for stability during synthetic steps. Its absence in compounds like ethyl 2-(2-aminothiazol-4-yl)acetate (CAS 53266-94-7) necessitates alternative protection strategies . Compounds lacking bromine (e.g., CAS 86978-24-7) prioritize applications in conjugation reactions rather than halogen-mediated couplings .

Commercial Availability :

- The target compound is listed as discontinued in some commercial catalogs (e.g., CymitQuimica), whereas its ethyl ester variant remains accessible .

Biological Activity

Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate (CAS No. 914349-71-6) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical formula and structural characteristics:

Thiazole derivatives, including this compound, are known to exhibit various biological activities primarily through their interactions with specific biological targets. Research indicates that thiazoles can induce apoptosis and inhibit cell proliferation in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Thiazoles can inhibit key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs), which are implicated in tumor metastasis.

- Induction of Ferroptosis : Some thiazole derivatives have been shown to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation .

Anticancer Properties

This compound has been evaluated for its anticancer activity against various cancer cell lines. Notably, it has demonstrated significant inhibitory effects on the proliferation of breast cancer cells (e.g., MDA-MB-231), showcasing a selective cytotoxic profile that spares normal cells .

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (Normal) | >2 |

The selectivity index indicates a promising therapeutic window for this compound, making it a candidate for further development in targeted cancer therapies.

Case Studies and Research Findings

Recent studies have highlighted the potential of thiazole-based compounds in drug discovery:

- Study on Tuberculosis : A related thiazole compound was screened against Mycobacterium tuberculosis strains, showing promising results with minimal inhibitory concentrations (MICs) below 1 μg/mL for multidrug-resistant strains .

- Ferroptosis Induction : Research demonstrated that certain thiazoles could selectively induce ferroptosis in cancer cells, suggesting a novel approach to targeting resistant tumors .

- Matrix Metalloproteinase Inhibition : Thiazoles have been noted for their ability to inhibit MMPs, which play a crucial role in tumor invasion and metastasis .

Q & A

Q. What are the optimal synthetic routes for Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate, and how can purity be ensured?

The compound is typically synthesized via multi-step protocols. A common approach involves:

Thiazole Ring Formation : Reacting a brominated thiazole precursor (e.g., 5-bromo-2-aminothiazole) with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃) to introduce the Boc-protected amino group .

Esterification : Methylation of the carboxyl group using methyl chloroformate or methanol under acid catalysis.

Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-substitution.

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water). Validate purity using ¹H/¹³C NMR (e.g., Boc-group protons at δ 1.2–1.5 ppm; thiazole ring protons at δ 6.8–7.5 ppm) and HRMS .

Q. How can structural characterization discrepancies arise, and how are they resolved?

Discrepancies in NMR or mass spectrometry data may stem from:

- Tautomerism : Thiazole rings exhibit keto-enol tautomerism, altering proton environments. Use DMSO-d₆ or CDCl₃ to stabilize specific forms .

- Impurities : Residual solvents (e.g., DMF) or unreacted intermediates can skew results. Pre-purify via preparative HPLC or repeated recrystallization.

- Stereochemical Effects : Boc-group orientation may influence coupling constants. Compare with computed NMR spectra (DFT methods) for validation .

Advanced Research Questions

Q. How does the bromine substituent at position 5 influence reactivity in cross-coupling reactions?

The C5 bromine acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Suzuki Reaction : Replace Br with aryl/heteroaryl groups using Pd(PPh₃)₄, K₂CO₃, and boronic acids in THF/H₂O (80°C, 12h) .

- Selectivity : Steric hindrance from the Boc group at position 2 directs coupling to C4.

Data Table :

| Reaction Type | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Suzuki | Pd(dppf)Cl₂ | 78 | 98 |

| Buchwald | XPhos Pd G3 | 65 | 95 |

Q. What strategies address low yields in Boc-deprotection while preserving the thiazole core?

The Boc group is acid-labile. Standard deprotection uses TFA/DCM (1:1 v/v, 2h, RT). If degradation occurs:

Q. How can computational modeling predict biological activity of derivatives?

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., kinase enzymes). The C5 position’s electron-withdrawing Br enhances electrophilicity, improving binding to ATP pockets .

- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with antimicrobial IC₅₀ data. Bromine’s σₚ ≈ +0.23 suggests moderate activity enhancement .

Methodological Challenges

Q. How are contradictory biological activity results reconciled across studies?

Variability in assays (e.g., MIC values for antimicrobial activity) may arise from:

- Strain Differences : Test against standardized strains (e.g., ATCC 25922 for E. coli).

- Solubility Issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity.

Example : A derivative showed IC₅₀ = 12 µM against HeLa cells in DMEM but was inactive in RPMI-1640 due to serum protein binding .

Q. What analytical techniques validate stability under physiological conditions?

- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via UPLC-MS.

- Thermal Stability : Use DSC/TGA to identify decomposition thresholds (e.g., Boc group loss at >150°C) .

Structural and Mechanistic Insights

Q. How does the tert-butyl group in the Boc moiety impact pharmacokinetics?

Q. What are the limitations of current SAR studies, and how can they be improved?

- Limited Diversity : Most derivatives modify C5 (Br → aryl). Explore C4 methyl ester hydrolysis to carboxylic acids for ionic interactions.

- In Vivo Correlation : Few studies address bioavailability. Use PK/PD modeling to link in vitro IC₅₀ to plasma concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.